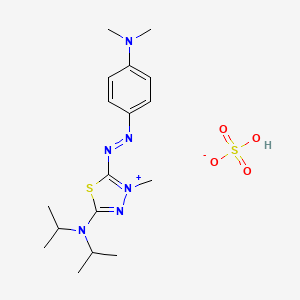

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate

Description

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a cationic thiadiazolium salt characterized by a bis-substituted 1,3,4-thiadiazolium core. Key structural features include:

- Thiadiazolium ring: A five-membered heterocycle containing sulfur and two nitrogen atoms, which confers aromaticity and stability.

- Substituents: Diisopropylamino and dimethylamino phenyl azo groups at positions 5 and 2, respectively, contributing to electron delocalization and solubility.

- Sulphate counterion: Enhances crystallinity and ionic solubility in polar solvents .

Properties

CAS No. |

83969-13-5 |

|---|---|

Molecular Formula |

C17H28N6O4S2 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;hydrogen sulfate |

InChI |

InChI=1S/C17H27N6S.H2O4S/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;1-5(2,3)4/h8-13H,1-7H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

HLXCPACIKJRZQZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo-Thiadiazole Intermediate

- Starting materials: 4-(dimethylamino)aniline is diazotized under acidic conditions (e.g., NaNO2/HCl) at low temperature to form the diazonium salt.

- Azo coupling: The diazonium salt is then coupled with a 5-amino-3-methyl-1,3,4-thiadiazole derivative bearing a diisopropylamino group at the 5-position. This step forms the azo linkage (-N=N-) connecting the aromatic ring to the thiadiazole ring.

- Reaction conditions: Typically performed in aqueous or mixed aqueous-organic solvents at 0–5 °C to control the reaction rate and avoid side reactions.

Introduction of the Diisopropylamino Group

- The 5-position amino group on the thiadiazole ring is substituted with diisopropylamine via nucleophilic substitution or reductive amination methods.

- This step may involve the use of diisopropylamine in the presence of a base or catalyst to facilitate substitution.

- Purification is achieved by crystallization or chromatography.

Quaternization to Form Thiadiazolium Salt

- The thiadiazole nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

- This step converts the neutral thiadiazole into the positively charged thiadiazolium ion.

- The reaction is typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures.

Formation of the Sulfate Salt

- The quaternized thiadiazolium compound is treated with sulfuric acid or ammonium sulfate to exchange the counterion to sulfate.

- This step improves the compound’s aqueous solubility and stability.

- The final product is isolated by precipitation, filtration, and drying under vacuum.

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Diazotization of 4-(dimethylamino)aniline | NaNO2, HCl, 0–5 °C | Diazonium salt |

| 2 | Azo coupling with 5-(diisopropylamino)-3-methyl-1,3,4-thiadiazole | Aqueous medium, 0–5 °C | Azo-thiadiazole intermediate |

| 3 | Quaternization of thiadiazole nitrogen | Methyl iodide or dimethyl sulfate, polar aprotic solvent | Thiadiazolium salt |

| 4 | Counterion exchange to sulfate | H2SO4 or (NH4)2SO4 | Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate |

- Spectroscopic methods: UV-Vis spectroscopy confirms azo chromophore formation with characteristic absorption bands. NMR (1H, 13C) and IR spectroscopy verify substitution patterns and functional groups.

- Mass spectrometry: Confirms molecular weight consistent with the sulfate salt.

- Elemental analysis: Validates the composition including sulfur from sulfate.

- Purity assessment: HPLC or TLC used to monitor reaction progress and purity.

- The azo coupling step is sensitive to pH and temperature; maintaining low temperature prevents decomposition of diazonium salts.

- The diisopropylamino substitution enhances solubility and biological activity but requires careful control to avoid over-alkylation.

- Quaternization efficiency depends on the methylating agent and solvent; dimethyl sulfate offers higher yields but requires strict safety measures.

- Sulfate salt formation improves compound stability in aqueous media, beneficial for dye and biological applications.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Diazotization | 0–5 °C, acidic aqueous | Freshly prepared diazonium salt essential |

| Azo coupling | 0–5 °C, aqueous or mixed solvent | pH control critical for yield |

| Diisopropylamino substitution | Room temp to 50 °C, base catalyzed | Avoid excess amine to prevent side reactions |

| Quaternization | Room temp, polar aprotic solvent | Methyl iodide or dimethyl sulfate used |

| Sulfate salt formation | Room temp, sulfuric acid or ammonium sulfate | Precipitation and filtration for isolation |

Chemical Reactions Analysis

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe for studying enzyme activities.

Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with target molecules. These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues: Thiazolium Derivatives

Thiazolium derivatives (e.g., compounds a–i in ) share a sulfur-containing heterocycle but differ in substitution patterns and charge. For example:

- Compound a: Contains a thiazol-5-ylmethyl carbamate group linked to a hexane backbone with amino and hydroxy substituents. Unlike the target compound, it lacks an azo group and cationic charge, reducing its polarity .

- Compound d : A bis-thiazolylmethyl dicarbamate with neutral charge, contrasting with the thiadiazolium’s cationic structure. This difference impacts solubility (e.g., lower water solubility for compound d) .

Key structural distinctions :

| Feature | Target Compound | Thiazolium Derivatives (e.g., a, d) |

|---|---|---|

| Core structure | 1,3,4-Thiadiazolium (charged) | Thiazole (neutral) |

| Functional groups | Azo, diisopropylamino, dimethylamino | Carbamate, hydroxy, phenyl |

| Solubility | High (ionic sulphate counterion) | Moderate (neutral or lipophilic substituents) |

Azo-Containing Heterocycles

The target compound’s azo group parallels chromophores in dyes and coordination complexes. For example:

- Morpholino-triazine derivatives (): Incorporate azo-like ureido linkages but lack the thiadiazolium ring. Their morpholino groups enhance water solubility, similar to the dimethylamino groups in the target compound .

Functional group impact :

- Azo groups : Enable π-π* transitions (UV-Vis absorbance ~400–500 nm), useful in photochemical applications.

Physicochemical and Spectral Properties

*Calculated based on structural formulas.

Biological Activity

Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antioxidant properties and interactions with metal ions.

- Molecular Formula : C34H54Cl4N12S2Zn

- CAS Number : 81921-77-9

- Molar Mass : 902.20 g/mol

The compound features a thiadiazolium ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of azo groups enhances its interaction with biological targets.

Synthesis and Characterization

The synthesis typically involves diazotization reactions followed by coupling with various amines. The characterization of the compound is performed using techniques such as:

- Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups.

- Liquid chromatography-mass spectrometry (LC-MS) : To confirm molecular weight.

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : To assess thermal stability.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of this compound using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. This method measures the ability of the compound to scavenge free radicals, which are implicated in various pathological conditions.

Results from DPPH Assay :

- The compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

- The order of effectiveness was found to be:

- Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) > Ascorbic Acid > Metal Complexes (Mo, Fe, Cr).

Metal Ion Interactions

The compound also forms stable complexes with various metal ions such as Mo(VI), Fe(III), Co(II), and others. These interactions are crucial as they can enhance the biological activity of the compound.

| Metal Ion | Complex Stability | Antioxidant Activity |

|---|---|---|

| Mo(VI) | High | Moderate |

| Fe(III) | Moderate | High |

| Cr(III) | Low | Low |

The binding of the azo-dye group to metal ions has been confirmed through FTIR spectroscopy, indicating the involvement of nitrogen and oxygen atoms in coordination.

Case Studies

- Antioxidant Efficacy : A study published in December 2024 demonstrated that the compound's antioxidant efficacy was superior to several known antioxidants when tested against reactive oxygen species. The study highlighted its potential therapeutic applications in oxidative stress-related diseases .

- Metal Complex Formation : Research indicated that metal complexes formed with this compound showed enhanced biological activity due to synergistic effects between the metal ions and the thiadiazolium moiety. This was particularly noted in studies involving cancer cell lines where these complexes exhibited cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.